molecular formula C11H9NO4 B12925354 5-(Formyloxy)-1H-indol-6-yl acetate

5-(Formyloxy)-1H-indol-6-yl acetate

Cat. No.: B12925354
M. Wt: 219.19 g/mol
InChI Key: QNNHWNGPHCODLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Formyloxy)-1H-indol-6-yl acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a formyloxy group and an acetate group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Formyloxy)-1H-indol-6-yl acetate typically involves the formylation and acetylation of an indole precursor. One common method is the reaction of indole with formic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Formyloxy)-1H-indol-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyloxy group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 5-(Hydroxy)-1H-indol-6-yl acetate.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-(Formyloxy)-1H-indol-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Formyloxy)-1H-indol-6-yl acetate involves its interaction with specific molecular targets and pathways. The formyloxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxy)-1H-indol-6-yl acetate
  • 5-(Methoxy)-1H-indol-6-yl acetate
  • 5-(Acetoxy)-1H-indol-6-yl acetate

Uniqueness

5-(Formyloxy)-1H-indol-6-yl acetate is unique due to the presence of both formyloxy and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(5-formyloxy-1H-indol-6-yl) acetate

InChI

InChI=1S/C11H9NO4/c1-7(14)16-11-5-9-8(2-3-12-9)4-10(11)15-6-13/h2-6,12H,1H3

InChI Key

QNNHWNGPHCODLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CNC2=C1)OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.